molecular formula C25H23N3O3 B12383351 Prl-IN-1

Prl-IN-1

Cat. No.: B12383351
M. Wt: 413.5 g/mol
InChI Key: MCEIGZQHGVMORT-ZMFRSBBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prl-IN-1 is a compound known for its potent inhibitory effects on the phosphatase of regenerating liver (PRL) enzymes, particularly PRL1. This compound directly binds to the PRL1 trimer interface, obstructing PRL1 trimerization, and has shown significant anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prl-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Prl-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of this compound .

Scientific Research Applications

Prl-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PRL enzymes and their role in various biochemical pathways.

    Biology: Helps in understanding the biological functions of PRL enzymes and their involvement in cellular processes.

    Medicine: Shows potential as an anticancer agent by inhibiting PRL1 trimerization, which is crucial for cancer cell proliferation.

    Industry: Can be used in the development of new therapeutic agents targeting PRL enzymes .

Mechanism of Action

Prl-IN-1 exerts its effects by directly binding to the PRL1 trimer interface, obstructing PRL1 trimerization. This inhibition disrupts the normal function of PRL1, leading to the suppression of cancer cell proliferation. The molecular targets involved include the PRL1 enzyme and its associated pathways, such as the JAK-STAT signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Prl-IN-1

This compound is unique in its ability to specifically target the PRL1 trimer interface, making it a potent inhibitor with significant anticancer activities. Unlike other inhibitors, this compound’s specificity for PRL1 trimerization provides a targeted approach to cancer therapy .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13-

InChI Key

MCEIGZQHGVMORT-ZMFRSBBQSA-N

Isomeric SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.